molecular formula C14H19NO3 B15171035 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- CAS No. 920312-63-6

2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-

Cat. No.: B15171035
CAS No.: 920312-63-6
M. Wt: 249.30 g/mol
InChI Key: OVTYDRMQDLJXOK-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- is an organic compound with a complex structure that includes a butenoic acid backbone, an ethoxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- typically involves the reaction of 2-butenoic acid with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z)-isomer. The ethyl ester group is introduced through esterification using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in large reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces oxides or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, 3-amino-, ethyl ester: Similar structure but lacks the ethoxyphenyl group.

    Crotonic acid, 3-amino-, ethyl ester: Another related compound with a different substitution pattern.

Uniqueness

2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

920312-63-6

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 3-(4-ethoxyanilino)but-2-enoate

InChI

InChI=1S/C14H19NO3/c1-4-17-13-8-6-12(7-9-13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3

InChI Key

OVTYDRMQDLJXOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC(=O)OCC)C

Origin of Product

United States

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